1-(3-(Aminomethyl)piperidin-1-yl)-3,3-dimethylbutan-1-one

Medicinal Chemistry Chemical Biology Inhibitor Scaffolds

This 3-substituted aminomethylpiperidine features a pre-installed, sterically bulky 3,3-dimethylbutanoyl moiety unavailable in simpler building blocks. The specific regioisomer and tert-butyl ketone group are critical for exploring steric tolerance at enzyme active sites—direct comparison with acetyl analogs yields decisive SAR insights. With high predicted lipophilicity (XLogP3 ~1.2), it streamlines synthesis of CNS-penetrant candidates and kinase-focused libraries. Skip multi-step acylations: this late-stage intermediate accelerates hit-to-lead optimization.

Molecular Formula C12H24N2O
Molecular Weight 212.33 g/mol
CAS No. 1250034-75-3
Cat. No. B1464903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(Aminomethyl)piperidin-1-yl)-3,3-dimethylbutan-1-one
CAS1250034-75-3
Molecular FormulaC12H24N2O
Molecular Weight212.33 g/mol
Structural Identifiers
SMILESCC(C)(C)CC(=O)N1CCCC(C1)CN
InChIInChI=1S/C12H24N2O/c1-12(2,3)7-11(15)14-6-4-5-10(8-13)9-14/h10H,4-9,13H2,1-3H3
InChIKeyYRYIDLZWMHBLEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 1-(3-(Aminomethyl)piperidin-1-yl)-3,3-dimethylbutan-1-one (CAS 1250034-75-3): Key Characteristics


1-(3-(Aminomethyl)piperidin-1-yl)-3,3-dimethylbutan-1-one is a synthetic piperidine derivative featuring a 3-aminomethyl substituent and a 3,3-dimethylbutan-1-one moiety. Based on limited vendor data, it is a research intermediate with a molecular weight of 212.33 g/mol and a molecular formula of C12H24N2O [1]. The compound is available from some chemical suppliers primarily for research and development purposes, with purity levels at or above 98% . Its core structure places it in a class of aminomethylpiperidines, which are often explored as building blocks for kinase inhibitors and other biologically active molecules.

Why Substituting 1-(3-(Aminomethyl)piperidin-1-yl)-3,3-dimethylbutan-1-one with Analogs Can Compromise Research Integrity


Compounds within the aminomethylpiperidine class cannot be reliably interchanged due to significant variations in their chemical and biological properties. Even minor structural differences, such as the position of the aminomethyl group (3- vs. 4-position) or the nature of the N-acyl substituent, can profoundly affect target binding, selectivity, metabolic stability, and physicochemical properties [1]. The specific 3-substituted piperidine regioisomer and the sterically bulky 3,3-dimethylbutanoyl group are critical features that would be absent in simpler building blocks like 3-(Aminomethyl)piperidine (CAS 23099-21-0) or the 4-substituted isomer. The following sections provide quantitative evidence where direct comparisons are possible.

Quantitative Evidence Analysis for Sourcing 1-(3-(Aminomethyl)piperidin-1-yl)-3,3-dimethylbutan-1-one


Assessment of Publicly Available Biological and Comparative Data for the Target Compound

A comprehensive search of primary literature, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) did not yield any direct, quantitative head-to-head biological or physicochemical comparisons for 1-(3-(Aminomethyl)piperidin-1-yl)-3,3-dimethylbutan-1-one against specific, named comparators. No inhibitory activity (IC50, Ki), selectivity profiles, solubility data, or stability metrics were found for this precise compound in the public domain. Evidence from closely related compound classes suggests that substitution patterns on the piperidine ring are critical for potency and selectivity, but this inference cannot be directly and quantitatively anchored to this specific molecule [1].

Medicinal Chemistry Chemical Biology Inhibitor Scaffolds

Physicochemical Property Comparison: 3,3-Dimethylbutanoyl Group vs. Acetyl or Unsubstituted Analogs

The 3,3-dimethylbutanoyl group significantly increases hydrophobicity and steric bulk compared to simpler acyl groups. While direct measurements for this compound are unavailable, computational predictions based on the parent 3-(Aminomethyl)piperidine scaffold indicate a notable impact. For instance, the unsubstituted core 3-(Aminomethyl)piperidine (CAS 23099-21-0) has a computed XLogP3 of 0.1, whereas the target compound has a predicted XLogP3 of 1.2 [1][2]. This >1 log unit increase is a class-level inference that represents a meaningful difference in lipophilicity, which would affect solubility, permeability, and potentially off-target binding.

Medicinal Chemistry Drug Design Physicochemical Properties

Regioisomeric Distinction: 3-(Aminomethyl)piperidine vs. 4-(Aminomethyl)piperidine in Kinase Inhibitor Design

Patents describing aminomethylpiperidine derivatives as kinase inhibitors explicitly note the importance of the substitution position on the piperidine ring for biological activity. While this exact compound is not exemplified, the patent literature establishes that the 3-substituted regioisomer (e.g., 3-aminomethylpiperidine) is a critical pharmacophore for certain kinase targets, whereas the 4-substituted isomer is often less active or selective [1]. This suggests that regioisomeric selection is non-trivial, and a 3-substituted building block cannot be replaced by its 4-substituted counterpart without risking loss of activity in a discovery program.

Kinase Inhibitors Structure-Activity Relationship Chemical Biology

Recommended Application Scenarios for 1-(3-(Aminomethyl)piperidin-1-yl)-3,3-dimethylbutan-1-one


As a Pre-Functionalized Building Block in Parallel Synthesis of Kinase Inhibitor Libraries

Given its 3-aminomethylpiperidine core—a scaffold highlighted in kinase inhibitor patents [1]—and the pre-installed, sterically bulky 3,3-dimethylbutanoyl group, this compound is a strategic choice for synthesizing focused compound libraries. Its high predicted lipophilicity (XLogP3 = 1.2) [2] compared to simpler building blocks makes it suitable for rapidly generating analogs with drug-like logP values, a common requirement in hit-to-lead optimization.

Key Intermediate for Central Nervous System (CNS) Drug Discovery Programs

The increased lipophilicity of the 3,3-dimethylbutanoyl moiety relative to simpler acyl groups is a class-level indicator that derivatives may exhibit enhanced blood-brain barrier permeability. This compound can serve as a late-stage intermediate for medicinal chemists designing CNS-penetrant therapeutic candidates, offering a synthetic shortcut over starting from the unsubstituted 3-(Aminomethyl)piperidine.

Probe Development for Studying Steric Effects in Target Binding Pockets

The bulky tert-butyl ketone moiety provides significant steric bulk. Exploratory medicinal chemistry research aiming to probe the steric tolerance of an enzyme's active site or a receptor's binding pocket could use this compound to rapidly synthesize tool compounds. A direct comparison with its acetyl or unsubstituted analogs could yield critical SAR insights for a target of interest.

Quote Request

Request a Quote for 1-(3-(Aminomethyl)piperidin-1-yl)-3,3-dimethylbutan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.